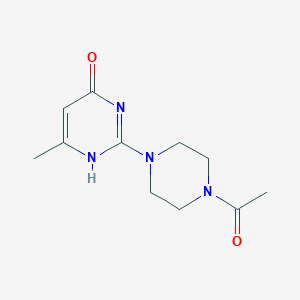
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. It has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It also exhibits anti-inflammatory and antioxidant properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation and inflammation. It also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile. One of the main areas of research is the development of new drugs based on this compound for the treatment of cancer and other inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective drugs. Furthermore, the synthesis of analogs of this compound could lead to the discovery of new drugs with improved pharmacological properties.
合成法
The synthesis of 2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction of 2-amino-4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-methoxy-4-propoxybenzaldehyde in the presence of a catalyst such as acetic acid to yield the desired compound.
科学的研究の応用
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties.
特性
製品名 |
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
|---|---|
分子式 |
C22H21N3O3S |
分子量 |
407.5 g/mol |
IUPAC名 |
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H21N3O3S/c1-3-11-28-18-10-9-16(12-19(18)27-2)20-17(13-23)21(26)25-22(24-20)29-14-15-7-5-4-6-8-15/h4-10,12H,3,11,14H2,1-2H3,(H,24,25,26) |
InChIキー |
UYDFQOGOFNVYDE-UHFFFAOYSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC3=CC=CC=C3)C#N)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC3=CC=CC=C3)C#N)OC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC3=CC=CC=C3)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)


![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
